molecular formula C24H24BF2N3O2 B1192296 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide

Cat. No. B1192296
M. Wt: 435.28
InChI Key: HBRMSAJWEIMAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP TMR is a fluorophore for TAMRA channel. Due to high quantum yield, it is much brighter than TAMRA. This alkyne dye can be conjugated with azides by copper-catalyzed Click Chemistry reaction.

Scientific Research Applications

Organoboron Compounds and Their Structural Studies

  • Organoboron Compound Synthesis and Structure : Organoboron compounds, like the one , are often studied for their unique structural properties. For instance, Kliegel et al. (1992) conducted structural studies on various organoboron compounds, revealing intricate details about their formation and crystalline structure. These findings contribute significantly to our understanding of organoboron chemistry and its potential applications in material science and catalysis (Kliegel et al., 1992).

  • Crystallography of Organoboron Compounds : The crystal structures of organoboron compounds offer insights into molecular interactions and bonding. The work of Kliegel et al. (1992) on organoboron compounds, including their preparation and structural analysis, aids in comprehending how these compounds can be manipulated for various scientific purposes (Kliegel et al., 1992).

Synthesis and Labeling of Compounds

  • Synthesis of Labeled Compounds for Research : The synthesis of carbon-14 and tritium-labeled compounds, as explored by Senderoff et al. (1989), is crucial in pharmaceutical and biochemical research. These labeled compounds are used in tracer studies to understand biochemical pathways and drug metabolism (Senderoff et al., 1989).

Molecular and Crystal Structure Analysis

  • Molecular Structure Investigation : Detailed analysis of molecular structures, such as the one conducted by Archana et al. (2022), provides valuable insights into the physical and chemical properties of complex organic molecules. This research is foundational in the development of new materials and pharmaceuticals (Archana et al., 2022).

Applications in Radiopharmaceuticals

  • Development of PET Ligands : Research into the synthesis and evaluation of compounds as potential PET (Positron Emission Tomography) ligands, like the study by Majo et al. (2008), is vital for advancing diagnostic imaging techniques in medicine. These studies help in developing new tracers for imaging specific biological targets in the body (Majo et al., 2008).

properties

Molecular Formula

C24H24BF2N3O2

Molecular Weight

435.28

IUPAC Name

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide

InChI

InChI=1S/C24H24BF2N3O2/c1-5-14-28-24(31)13-11-21-16(2)23-15-19-8-12-22(18-6-9-20(32-4)10-7-18)30(19)25(26,27)29(23)17(21)3/h1,6-10,12,15H,11,13-14H2,2-4H3,(H,28,31)

InChI Key

HBRMSAJWEIMAKR-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCC#C)C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP TMR alkyne, Bodipy TMR alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide
Reactant of Route 4
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide

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